3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride
Overview
Description
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein plays a crucial role in the viral life cycle, including virus uncoating and assembly .
Mode of Action
this compound inhibits the replication of the Influenza A virus by interacting with the M2 protein . This interaction likely inhibits the uncoating of the virus, thereby preventing the virus from releasing its genetic material into the host cell and disrupting the viral replication cycle .
Biochemical Pathways
It is known that the compound interferes with the viral replication cycle, which involves several biochemical pathways, including those related to viral entry, uncoating, replication, assembly, and release .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of Influenza A virus replication . By preventing the uncoating of the virus, the compound disrupts the viral replication cycle, thereby reducing the number of infectious virus particles.
Biochemical Analysis
Biochemical Properties
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of endogenous chemical mediators . The interaction between this compound and sEH results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways of epoxides of arachidonic acid and other lipid epoxides . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of sEH by this compound can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to regulate blood pressure and possess anti-inflammatory properties . These changes in cellular signaling and gene expression can have significant impacts on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects primarily through the inhibition of sEH, which catalyzes the hydrolysis of EETs to dihydroxyeicosatrienoic acids (DHETs) . By inhibiting sEH, this compound increases the levels of EETs, leading to various physiological effects such as vasodilation and anti-inflammatory responses . Additionally, this compound may interact with other enzymes and proteins, further influencing biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function need to be further investigated through in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, in studies involving the inhibition of sEH, varying dosages of this compound have been shown to influence the extent of enzyme inhibition and the resulting physiological effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by sEH . This compound interacts with enzymes and cofactors that play a role in the metabolism of lipid epoxides, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is critical for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . This compound may interact with specific transporters that facilitate its uptake and distribution within cells, affecting its localization and accumulation . Investigating the transport and distribution mechanisms of this compound can provide insights into its cellular and tissue-specific effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can shed light on its precise mechanisms of action and potential therapeutic targets.
Properties
IUPAC Name |
3-(1-adamantyl)-2-aminopropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPGPACVPPNYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.